
3-amino-2-bromo-4H-chromen-4-one
Overview
Description
3-Amino-2-bromo-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-bromo-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one followed by amination. One common method is the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 2-bromo-4H-chromen-4-one is then subjected to amination using ammonia or an amine source under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 3-amino-2-substituted chromenones.
Oxidation: Formation of 3-nitro-2-bromo-4H-chromen-4-one.
Reduction: Formation of 3-amino-2-bromo-4H-chroman-4-ol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6BrN1O2
- Molecular Weight : 254.08 g/mol
- IUPAC Name : 3-amino-2-bromo-4H-chromen-4-one
- Structural Features : The compound features a chromene backbone, which contributes to its reactivity and biological activity.
Research has identified several biological activities associated with this compound:
-
Anticancer Properties :
- Studies have shown that derivatives of chromones exhibit cytotoxic activity against various cancer cell lines, including leukemia, colon, prostate, and melanoma cells .
- A study highlighted that treatment with this compound led to increased mRNA levels of pro-apoptotic genes (P53 and BAX) while downregulating anti-apoptotic genes (BCL2 and CDK4) in colon cancer cells .
- Antimicrobial Activity :
- Mechanism of Action :
Case Study on Anticancer Activity
A recent study evaluated the effects of this compound on human prostate cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for new anticancer therapies.
"The administration of this compound resulted in a marked decrease in cell viability in prostate cancer cell lines" .
Case Study on Antimicrobial Effects
In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for its application as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a valuable candidate in antimicrobial drug development.
Mechanism of Action
The mechanism of action of 3-amino-2-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects. The chromenone scaffold can also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4H-chromen-4-one: Lacks the bromo substituent, resulting in different reactivity and biological activity.
2-Bromo-4H-chromen-4-one:
3-Nitro-2-bromo-4H-chromen-4-one: Contains a nitro group instead of an amino group, leading to different chemical and biological properties
Uniqueness
3-Amino-2-bromo-4H-chromen-4-one is unique due to the presence of both amino and bromo substituents on the chromenone scaffold. This combination enhances its reactivity and allows for diverse chemical modifications. Additionally, the compound’s potential biological activities make it a valuable candidate for drug discovery and development .
Biological Activity
3-Amino-2-bromo-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique structural features, including a bromine atom and an amino group. Its molecular formula is with a molecular weight of approximately 254.08 g/mol. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a chromene backbone, which is a bicyclic structure containing both aromatic and aliphatic characteristics. The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Involving the reaction of appropriate aldehydes with phenolic compounds under acidic conditions.
- Halogenation : The introduction of bromine at the 2-position can be performed using brominating agents.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary investigations have shown that derivatives of chromones possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties against prostate (PC-3) and lung (SK-LU-1) cancer cells. Comparative studies revealed that certain derivatives were more effective than standard chemotherapeutics like cisplatin and topotecan .
Compound | Cancer Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | SK-LU-1 | <10 | More effective than cisplatin |
Derivative A | PC-3 | <5 | More effective than topotecan |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Some derivatives have shown the ability to inhibit the release of pro-inflammatory cytokines by targeting the TLR4/MAPK signaling pathways in RAW264.7 cells, indicating potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition was quantified with an IC50 value indicating its effectiveness compared to other known inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the amino group at the 3-position and bromine at the 2-position significantly influence its reactivity and biological interactions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-amino-6-bromo-4H-chromen-4-one | Bromine at position 6 | Potentially different anticancer activity |
2-amino-3-cyano-4H-chromen-4-one | Cyano group instead of bromo | Known for distinct reactivity patterns |
2-hydroxychromone | Hydroxy group at position 2 | Exhibits strong chelating properties |
Case Studies
Several studies have been conducted to evaluate the biological activity of chromone derivatives:
- Anticancer Studies : A study demonstrated that a series of chromone derivatives, including those structurally related to this compound, showed significant cytotoxicity against various cancer cell lines, providing evidence for their potential use as anticancer agents .
- Inflammation Studies : Another investigation highlighted how specific derivatives could effectively reduce inflammation markers in vivo, suggesting their utility in developing anti-inflammatory medications .
Properties
IUPAC Name |
3-amino-2-bromochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSBOYAUKUKFIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492354 | |
Record name | 3-Amino-2-bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61423-68-5 | |
Record name | 3-Amino-2-bromo-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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